molecular formula C10F18 B3416116 Perfluorodecalin CAS No. 60433-12-7

Perfluorodecalin

Cat. No.: B3416116
CAS No.: 60433-12-7
M. Wt: 462.08 g/mol
InChI Key: UWEYRJFJVCLAGH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Perfluorodecalin (PFD) is a perfluorocarbon (PFC) that primarily targets the respiratory system . It is chemically and biologically inert , and its main role is to act as an oxygen carrier . PFD has a high capacity to dissolve gases, particularly respiratory gases .

Mode of Action

PFD interacts with its targets by dissolving large amounts of oxygen . The extreme hydrophobicity of PFD necessitates the use of emulsifiers such as lipids, fluorinated compounds, tensides, or proteins to bypass the immiscibility with aqueous media, like blood . This allows PFD to transport oxygen throughout the body, enhancing oxygen supply to tissues .

Biochemical Pathways

PFD affects the oxygen transport pathway. It can dissolve 527 and 403 mL O2 /L PFD at 1 atm . This high oxygen solubility allows PFD to enhance the oxygen-carrying capacity of the blood, thereby improving oxygen delivery to tissues .

Pharmacokinetics

It is known that pfd is chemically and biologically inert Its high gas solubility and low water solubility suggest that it may have a large volume of distribution and may be slowly eliminated from the body .

Result of Action

The primary molecular and cellular effect of PFD’s action is the enhanced delivery of oxygen to tissues . This can accelerate wound healing when applied topically , and can also prolong the storage time of organs and tissues in oxygenated PFD . In addition, PFD has been used in the treatment of decompression sickness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PFD. For instance, PFD is stable up to 400 °C , suggesting that it can maintain its functionality under a wide range of temperatures. Furthermore, PFD’s action can be influenced by the presence of other substances in the environment. For example, the use of emulsifiers is necessary for PFD to bypass the immiscibility with aqueous media . Lastly, PFD’s environmental impact should be considered, as it can contribute to global warming due to its high radiative efficiency and global warming potential .

Biochemical Analysis

Biochemical Properties

Perfluorodecalin has a huge capacity to dissolve gases, where the respiratory gases are of special interest for current investigations . It is largely chemically and biologically inert . The unique properties of this compound and its response, processing, and dysregulation, which the body experiences through intravascular this compound, are precious tools for many diverse application areas .

Cellular Effects

This compound has been used to enhance oxygen delivery during cell culture . It has also been shown to dramatically enhance in vivo microscopy resolution of airspace-containing tissues such as mesophyll . It is also being studied for use in liquid breathing .

Molecular Mechanism

The mechanism of this compound using loose van der Waals forces to dissolve oxygen for delivery contrasts with the way hemoglobin transports oxygen, using chemical bonding between the oxygen molecule and the iron atom in heme .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been used in in vitro experiments for the determination of a group of perfluororganic compounds . The time of the presence of the xenobiotic in the bloodstream and in various organs of small laboratory animals during the endotracheal route of administration was estimated .

Dosage Effects in Animal Models

In animal models, intrarectal treatment with oxygenated this compound resulted in accelerated recovery of colitis compared with saline-treated littermates . This was reflected by a better weight evolution, lower myeloperoxidase activity, and a lower histological inflammation score .

Metabolic Pathways

This compound is involved in the transport of respiratory gases . It dissolves gases using loose van der Waals forces . This property is utilized in various medical applications .

Transport and Distribution

This compound is not suitable for direct injection into the vascular system and requires emulsification to obtain a stable mixture . Extensive research created stable this compound nano-emulsions that avoid fast clearance from the blood and long organ retention time, which leads to undesired transient side effects .

Subcellular Localization

Due to its gas-carrying capacity, it has been used to enhance oxygen delivery during cell culture . This suggests that it may be localized in areas of the cell where gas exchange is prominent.

Comparison with Similar Compounds

Perfluorodecalin is unique among perfluorocarbons due to its cyclic structure and high gas solubility. Similar compounds include:

This compound’s stability and inertness make it particularly suitable for medical and industrial applications, where other perfluorocarbons might not perform as well.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluoronaphthalene
Source PubChem
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InChI

InChI=1S/C10F18/c11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEYRJFJVCLAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F
Source PubChem
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Molecular Formula

C10F18
Source PubChem
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DSSTOX Substance ID

DTXSID0046511, DTXSID201015480, DTXSID801021518
Record name Perflunafene
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Record name trans-Perfluorodecalin
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Record name cis-Perfluorodecahydronaphthalene
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Molecular Weight

462.08 g/mol
Source PubChem
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CAS No.

306-94-5, 60433-11-6, 60433-12-7
Record name Perfluorodecalin
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Synthesis routes and methods

Procedure details

Spherical HSF and CPMV were successfully self-assembled as a monolayer at the perfluorodecalin-water interfaces. The closely packed CPMV and HSF assembly at interfaces were then crosslinked with glutaraldehyde. These reactions did not disrupt the integrity of the BNP particles. In this study, perfluorodecalin droplets with diameters from 10 to 100 microns were obtained by adding perfluorodecalin into a dispersion of the fluorescently labeled CPMV or HSF in buffer solution, followed by shaking. The particles, dispersed in water, assembled at the perfluorodecalin-water interfaces, stabilizing the dispersion of the water droplets.
Name
perfluorodecalin water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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